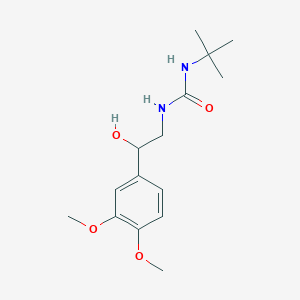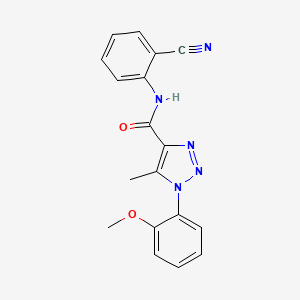![molecular formula C24H22N4O3S B2570711 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 953962-13-5](/img/structure/B2570711.png)
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Research demonstrates the synthesis of various heterocyclic compounds, including those with structures related to 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one. For instance, condensed heterocyclic isoquinolone derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds displayed significant anti-inflammatory effects, surpassing phenylbutazone in some cases, alongside notable analgesic properties (Kubo et al., 1979). Similarly, novel triazole derivatives exhibited antimicrobial activities against various microorganisms, suggesting their potential in addressing infectious diseases (Bektaş et al., 2007).
Chemical Synthesis and Material Science
In the realm of chemical synthesis, novel methodologies for creating complex heterocyclic structures have been explored. The development of new synthetic routes enhances the accessibility of these compounds for further study and potential application. For example, microwave-assisted synthesis of thiazolidinone analogues has been reported, showcasing efficient routes to bioactive agents with potential antioxidant, antibacterial, and antifungal properties (Adhikari et al., 2012). Furthermore, the thermo-physical properties of oxadiazole derivatives in different solvents were characterized, providing valuable insights into their behavior in various chemical environments, which could inform their use in material science applications (Godhani et al., 2013).
Safety And Hazards
The safety and hazards associated with 3,4-dihydroquinolin-2-ones can vary widely depending on their specific structure and substituents. It’s always important to handle these compounds with care and to follow appropriate safety protocols.
Direcciones Futuras
The future directions of research into 3,4-dihydroquinolin-2-ones will likely involve further exploration of their synthesis and potential applications, particularly in the field of drug development.
Please note that this information is quite general and may not apply directly to the specific compound you mentioned. For more accurate information, further research would be needed.
Propiedades
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(3-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-15-25-22-23(32-15)21(17-8-5-10-18(13-17)31-2)26-28(24(22)30)14-20(29)27-12-6-9-16-7-3-4-11-19(16)27/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJXLMVFMVYPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-3-yl)methyl]amino}prop-2-enenitrile](/img/structure/B2570628.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2570634.png)
![(Z)-1-ethyl-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2570636.png)




![N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2570644.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2570646.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2570648.png)
![spiro[3H-1,3-benzoxazine-2,1'-cyclohexane]-4-one](/img/structure/B2570649.png)
